2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
Overview
Description
“2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione” is a chemical compound with the formula C18H17N3O2 . It belongs to the class of organic compounds known as spiroes .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium cyanide in ethanol and water at 80℃ for 72 hours in a sealed tube . The mixture of 1-benzhydrylazetidin-3-one, KCN, and (NH4)2CO3 dissolved in water and ethanol is stirred for 72 hours in a closed vessel at 80℃ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. Further details about other possible chemical reactions are not available in the current resources .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the available resources .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine analogs, including structures related to 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione, are notable for their wide spectrum of biological activities. These compounds have been synthesized and evaluated across various models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, therefore, stands as a core moiety of interest for future drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Polymer Processing
Benzene-1,3,5-tricarboxamides (BTAs), structurally akin to compounds like 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione, have found significant applications in nanotechnology, polymer processing, and biomedical applications. Thanks to their simple structure, wide accessibility, and a detailed understanding of their supramolecular self-assembly behavior, BTAs have been utilized as versatile, supramolecular building blocks. This has paved the way for their first commercial applications, promising a bright future in the field (Cantekin, de Greef, & Palmans, 2012).
Catalysis and Environmental Applications
Solid acid catalysts, including those potentially modified by or related to 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione derivatives, play a crucial role in the hydroisomerisation of n-alkanes. This process is vital for enhancing the octane number of gasoline while addressing environmental concerns related to the level of aromatic compounds, particularly benzene and its derivatives. The study of solid acid catalysts, including Freidel crafts, zirconias, MoO3-based, and bifunctional zeolite-based catalysts, demonstrates the ongoing need for research in this area to develop more environmentally friendly and efficient catalytic processes (Galadima, Anderson, & Wells, 2010).
Safety And Hazards
properties
IUPAC Name |
2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16-18(20-17(23)19-16)11-21(12-18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAPRZVBCMEQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione |
Synthesis routes and methods
Procedure details
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